molecular formula C12H11NO4S B025278 N-Tosyl-3-pyrrolecarboxylic Acid CAS No. 106058-86-0

N-Tosyl-3-pyrrolecarboxylic Acid

Cat. No. B025278
M. Wt: 265.29 g/mol
InChI Key: UYHPMGMXSFLPOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Tosyl-3-pyrrolecarboxylic Acid and related pyrrole derivatives often involves base-induced cycloaddition of N-(tosylmethyl)imino compounds to Michael acceptors, leading to the formation of 2,3,4-trisubstituted pyrroles. This method, highlighted by Houwing and Leusen (1981), is notable for its one-operation synthesis, regiospecificity, and efficiency in accessing otherwise challenging pyrrole structures (Houwing & Leusen, 1981). Additionally, nickel-catalyzed arylative cyclizations of N-tosyl alkynamides, as explored by Gillbard et al. (2018), further expand the repertoire of synthesizing multisubstituted pyrroles, showcasing the versatility of N-Tosyl-3-pyrrolecarboxylic Acid precursors (Gillbard et al., 2018).

Molecular Structure Analysis

The molecular structure of N-Tosyl-3-pyrrolecarboxylic Acid derivatives often involves intricate intramolecular interactions, as evidenced by studies on related compounds. For instance, Muthuraja et al. (2018) investigated the molecular properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid, highlighting the influence of hydrogen bonding on the molecule's properties and behavior (Muthuraja et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving N-Tosyl-3-pyrrolecarboxylic Acid derivatives are diverse, ranging from cycloaddition reactions to transformations under catalytic conditions. The work by Deng et al. (2002) on Rh2(OAc)4-mediated diazo decomposition offers a pathway to efficiently generate pyrrole derivatives from N-Tosyl)amino substituted -keto diazo carbonyl compounds (Deng et al., 2002).

Physical Properties Analysis

The physical properties of N-Tosyl-3-pyrrolecarboxylic Acid derivatives, such as solubility and crystallinity, can be significantly influenced by substituents and molecular interactions. Studies on similar pyrrole-based compounds, like those by García-Zarracino and Höpfl (2005), reveal how substituents and solvent interactions can alter supramolecular structures and physical characteristics (García-Zarracino & Höpfl, 2005).

Chemical Properties Analysis

The chemical properties of N-Tosyl-3-pyrrolecarboxylic Acid, including its reactivity, are pivotal for its application in synthetic chemistry. The versatility of tosylmethyl isocyanide (TosMIC) in synthesizing pyrrole derivatives, as discussed by Trofimov et al. (2022), illustrates the compound's broad utility in creating diverse pyrrole-based structures with significant chemical functionalities (Trofimov et al., 2022).

Scientific Research Applications

  • Synthesis of Multisubstituted Pyrroles : N-Tosyl-3-pyrrolecarboxylic Acid plays a role in the synthesis of multisubstituted pyrroles through nickel-catalyzed arylative cyclizations of N-tosyl alkynamides. These pyrroles can serve as precursors to BODIPY derivatives and biologically active compounds (Gillbard et al., 2018).

  • Catalysis in Aqueous Aldol Reactions : N-Tosyl-(S a)-binam-l-prolinamide, related to N-Tosyl-3-pyrrolecarboxylic Acid, efficiently catalyzes the aqueous aldol reaction between ketones and glyoxylic acid, leading to the synthesis of chiral α-hydroxy-γ-keto acids and esters with high enantioselectivity (Moles et al., 2014).

  • Production of Functional Pyrrolidines : The cyclization of N-tosyl-oxiranepropylamines efficiently produces functional pyrrolidines, offering potential applications in synthesis (Nuhrich & Moulines, 1991).

  • Synthesis of Pyrrole Derivatives : Rh2(OAc)4-catalyzed diazo decomposition of (N-tosyl)amino-β-keto-α-diazo carbonyl compounds is an efficient method to produce pyrrole derivatives, demonstrating the versatility of N-Tosyl-3-pyrrolecarboxylic Acid in organic synthesis (Deng et al., 2002).

  • Synthesis of N-tosyl Amides and Lactams : N-tosyl amides and lactams can be prepared under mild conditions using this compound, highlighting its role in the synthesis of important organic molecules (Tanner & Somfai, 1988).

Safety And Hazards

N-Tosyl-3-pyrrolecarboxylic Acid is classified under the GHS07 hazard category . The hazard statements include H315, H319, and H335 . Precautionary measures include P271, P261, and P280 .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-9-2-4-11(5-3-9)18(16,17)13-7-6-10(8-13)12(14)15/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHPMGMXSFLPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369207
Record name N-Tosyl-3-pyrrolecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Tosyl-3-pyrrolecarboxylic Acid

CAS RN

106058-86-0
Record name N-Tosyl-3-pyrrolecarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylbenzenesulfonyl)-1H-pyrrole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (60%; 1.02 mg) was added at 0° C. to a solution of 1H-pyrrole-3-carboxylic acid tert-butyl ester (3.57 g) in tetrahydrofuran (71 ml), stirred at room temperature, then p-toluenesulfonic acid chloride (4.47 g) the mixture was stirred all night and all day. Water was added to the reaction solution, extracted with ethyl acetate, washed with saturated brine, and dried over anhydrous sodium sulfate. The organic solution was concentrated in vacuo, dichloromethane (30 ml) and trifluoroacetic acid (15 ml) were added to the resulting residue and stirred at room temperature for four hours. The solvent was evaporated, water was added to the resulting residue and the precipitated solid was washed with water to give 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylic acid (4.2 g) as a pale yellow solid.
Quantity
4.47 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.57 g
Type
reactant
Reaction Step Three
Quantity
71 mL
Type
solvent
Reaction Step Three
Quantity
1.02 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Xiong, Q Shi, WH Liu - Journal of the American Chemical …, 2022 - ACS Publications
… Notably, when N-tosyl-3-pyrrolecarboxylic acid was subjected to the standard conditions, the dearomatic product (39) was isolated as the stable isomer. Several drugs’ derivatives …
Number of citations: 16 pubs.acs.org
Z Xia - 2004 - search.proquest.com
Quenched Molecular Dynamics (QMD) used to explore molecular conformations was developed to operate in Insight II platform for two simulation engines: CHARMm and Discover. Two …
Number of citations: 6 search.proquest.com

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